2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one is a complex organic compound known for its pharmacological properties, particularly as a dopamine agonist. This compound is structurally related to piribedil, which is used in the treatment of Parkinson's disease. The compound's chemical formula is C₁₆H₁₈N₄O₂, with a molecular weight of approximately 298.34 g/mol. It is classified under organic compounds and specifically falls into the category of heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one typically involves the reaction between 1,3-benzodioxole derivatives and piperazine derivatives under controlled conditions. A common method includes refluxing the reactants in a suitable solvent such as isopropyl alcohol for several hours to facilitate the formation of the desired product.
For instance, one synthesis pathway involves combining 1,3-benzodioxole with piperazine in the presence of a catalyst and heating the mixture at approximately 80°C for two hours. The resulting compound can be purified through recrystallization from ethanol or other solvents to achieve high purity suitable for analytical applications .
The molecular structure of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one features a pyrimidine ring fused with a piperazine moiety and a benzodioxole group. The compound exhibits a dihedral angle between the pyrimidine and benzene rings of approximately 56.5°, indicating significant steric interactions within its three-dimensional conformation .
The compound has a melting point of around 98°C and an estimated boiling point of 439.76°C. Its density is reported to be approximately 1.1183 g/cm³ . The solubility profile indicates slight solubility in common organic solvents such as chloroform and dimethyl sulfoxide.
In terms of chemical reactivity, this compound can undergo various reactions typical of heterocyclic compounds, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of functional groups allows for further derivatization, which can enhance its pharmacological properties or alter its solubility characteristics.
For example, reactions involving the introduction of halogens or alkyl groups can modify the activity of the compound significantly. The stability of the compound under different pH conditions also influences its reactivity profile, which is crucial for its application in biological systems .
The primary mechanism of action for 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one relates to its role as a dopamine agonist. It mimics dopamine's effects on dopamine receptors in the brain, which is essential for regulating movement and coordination.
Research indicates that this compound effectively stimulates D2 dopamine receptors, contributing to its therapeutic effects in managing symptoms associated with Parkinson's disease . Its ability to penetrate the blood-brain barrier enhances its efficacy in neurological applications.
The physical properties include:
Chemical properties include:
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one has significant applications in medicinal chemistry and pharmacology. It is primarily used as a reference standard in drug development studies focused on neuropharmacology due to its dopamine agonist activity. Additionally, it serves as a template for synthesizing novel derivatives aimed at enhancing therapeutic efficacy against neurodegenerative diseases like Parkinson's disease .
CAS No.: 166734-83-4
CAS No.: 27344-41-8
CAS No.: 1164-45-0
CAS No.:
CAS No.: 20701-68-2
CAS No.: 33227-10-0